![molecular formula C26H38N2O8S2 B12278183 tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)
tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate are organic compounds that belong to the class of sulfonylcarbamates. These compounds are characterized by the presence of a sulfonyl group attached to a carbamate moiety. They are used in various chemical reactions and have applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate typically involves the reaction of tert-butyl carbamate with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
tert-Butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate can be synthesized by reacting tert-butyl carbamate with 4-methylphenylsulfonylmethyl chloride under similar conditions. The reaction is usually monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The products are then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .
Applications De Recherche Scientifique
tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, including as inhibitors of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of these compounds involves the interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A related compound used in similar applications.
tert-Butyl N-(4-methylphenyl)carbamate: Another sulfonylcarbamate with similar properties
Uniqueness
tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate are unique due to their specific structural features, which confer distinct reactivity and biological activity. Their ability to undergo various chemical reactions and interact with molecular targets makes them valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C26H38N2O8S2 |
|---|---|
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate |
InChI |
InChI=1S/2C13H19NO4S/c1-10-6-8-11(9-7-10)19(16,17)14(5)12(15)18-13(2,3)4;1-10-5-7-11(8-6-10)19(16,17)9-14-12(15)18-13(2,3)4/h6-9H,1-5H3;5-8H,9H2,1-4H3,(H,14,15) |
Clé InChI |
HGEMCQGVWYEFFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)OC(C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B12278114.png)
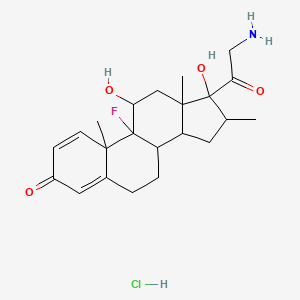
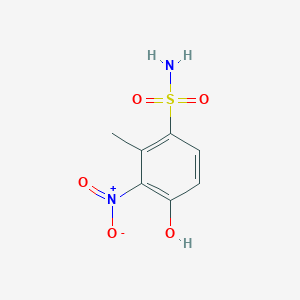
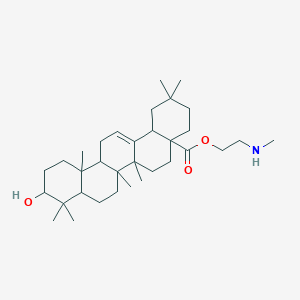

![tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12278140.png)
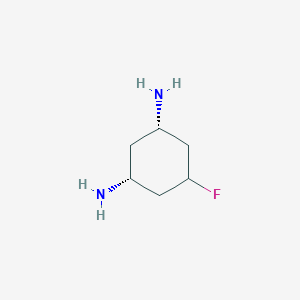
![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)

![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
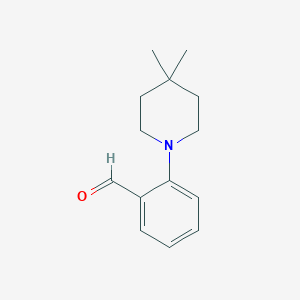
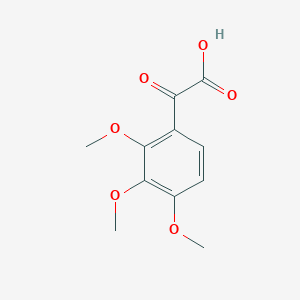
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)
